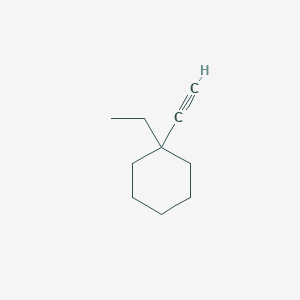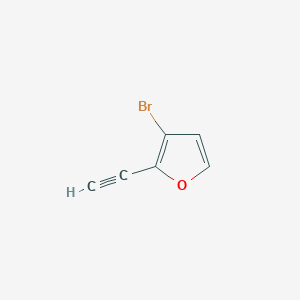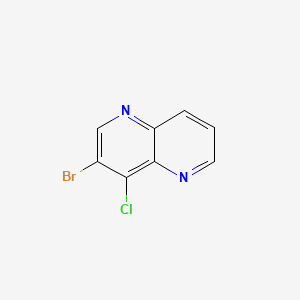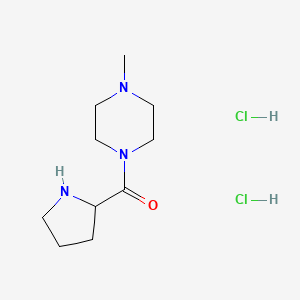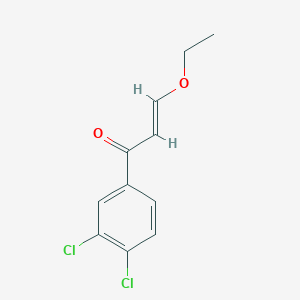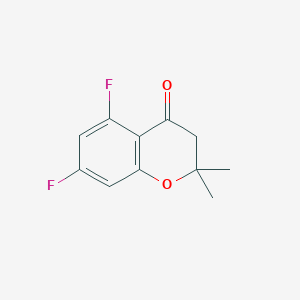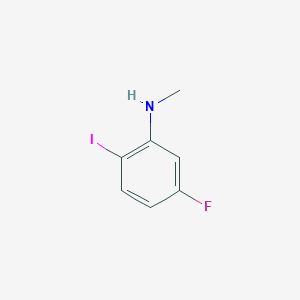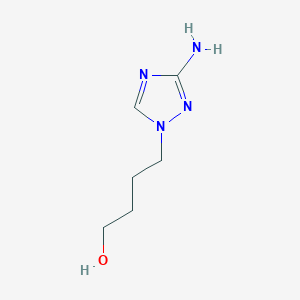![molecular formula C25H27BF4N2 B13490274 (E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13490274.png)
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a benzo[cd]indolium core, a styryl group, and a tetrafluoroborate counterion. The presence of the dimethylamino group and the styryl moiety contributes to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[cd]indolium Core: This step involves the cyclization of appropriate precursors to form the benzo[cd]indolium structure.
Introduction of the Styryl Group: The styryl group is introduced through a condensation reaction with a suitable aldehyde, often under basic conditions to promote the formation of the (E)-isomer.
Addition of the Dimethylamino Group: The dimethylamino group is typically introduced via nucleophilic substitution reactions.
Formation of the Tetrafluoroborate Salt: The final step involves the ion exchange to introduce the tetrafluoroborate counterion, often achieved by reacting the intermediate compound with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the styryl group or the benzo[cd]indolium core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylamino group or the styryl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can lead to saturated derivatives.
科学的研究の応用
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in bioimaging and as a marker for cellular studies.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of (E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound’s photophysical properties allow it to absorb light and transfer energy, making it effective in applications like photodynamic therapy. The dimethylamino group and styryl moiety play crucial roles in its binding affinity and reactivity with biological molecules.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.
Ammonium Sulfide Compounds: Studied for their stability and superionic properties.
Uniqueness
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate stands out due to its unique combination of a benzo[cd]indolium core, styryl group, and tetrafluoroborate counterion. This combination imparts distinctive photophysical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C25H27BF4N2 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC名 |
4-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;tetrafluoroborate |
InChI |
InChI=1S/C25H27N2.BF4/c1-4-5-18-27-23(17-14-19-12-15-21(16-13-19)26(2)3)22-10-6-8-20-9-7-11-24(27)25(20)22;2-1(3,4)5/h6-17H,4-5,18H2,1-3H3;/q+1;-1 |
InChIキー |
NJZFCMUTDLEWBV-UHFFFAOYSA-N |
異性体SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)/C=C/C4=CC=C(C=C4)N(C)C |
正規SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C=CC4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



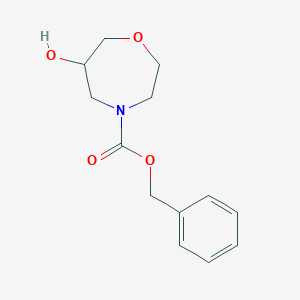
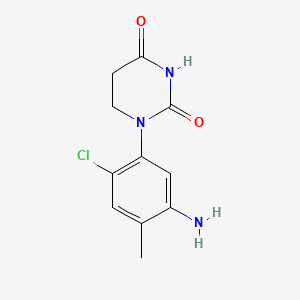
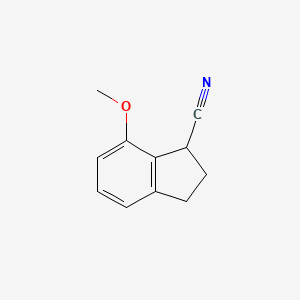
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
